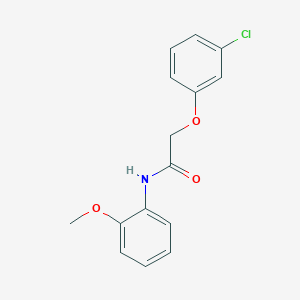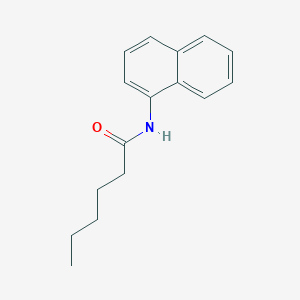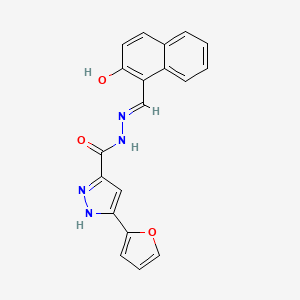
2-(3-chlorophenoxy)-N-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chlorophenoxy)-N-(2-methoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenoxy group and a methoxyphenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N-(2-methoxyphenyl)acetamide typically involves the reaction of 3-chlorophenol with chloroacetyl chloride to form 3-chlorophenoxyacetyl chloride. This intermediate is then reacted with 2-methoxyaniline under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenoxy)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(3-chlorophenoxy)-N-(2-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of agrochemicals, dyes, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenoxy)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific biological context and the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(2-methoxyphenyl)acetamide
- 2-(3-bromophenoxy)-N-(2-methoxyphenyl)acetamide
- 2-(3-chlorophenoxy)-N-(4-methoxyphenyl)acetamide
Comparison
Compared to similar compounds, 2-(3-chlorophenoxy)-N-(2-methoxyphenyl)acetamide may exhibit unique properties such as different binding affinities to enzymes or receptors, varying degrees of solubility, and distinct reactivity profiles. These differences can influence its suitability for specific applications in research and industry.
Properties
Molecular Formula |
C15H14ClNO3 |
|---|---|
Molecular Weight |
291.73 g/mol |
IUPAC Name |
2-(3-chlorophenoxy)-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C15H14ClNO3/c1-19-14-8-3-2-7-13(14)17-15(18)10-20-12-6-4-5-11(16)9-12/h2-9H,10H2,1H3,(H,17,18) |
InChI Key |
NCYCQIUWJSUPNG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)COC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-methoxy-4-{(Z)-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetonitrile](/img/structure/B11686777.png)
![N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11686796.png)
![6-methyl-N'-[(1Z,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]pyridine-3-carbohydrazide](/img/structure/B11686797.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11686803.png)
![N-(2-chloro-4-{[(4-iodophenyl)carbonyl]amino}phenyl)furan-2-carboxamide](/img/structure/B11686805.png)
![N'-[(Z)-(2-hydroxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11686811.png)
![4-Chloro-2-[[2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoic acid](/img/structure/B11686840.png)
![(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)imino]-N-(3-methylphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11686850.png)

![1-[4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B11686856.png)

![2-Chloro-5-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid (non-preferred name)](/img/structure/B11686868.png)
![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11686871.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11686876.png)
